2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features multiple functional groups, including an imidazole ring, a thiazolidinone ring, and a pyrido[1,2-a]pyrimidin-4-one core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the formation of the thiazolidinone ring, and finally the construction of the pyrido[1,2-a]pyrimidin-4-one core. Each step requires specific reagents and conditions, such as the use of strong bases, acids, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule characterized by its unique structural components, including an imidazole ring, thiazolidinone moiety, and pyrido[1,2-a]pyrimidinone core. Its molecular formula is , with a molecular weight of approximately 496.7 g/mol. This article explores the biological activities associated with this compound, including its mechanisms of action and potential therapeutic applications.
Structural Characteristics
The compound's structure allows for diverse interactions with biological targets due to the presence of multiple functional groups. These include:
- Imidazole Ring : Known for its role in enzyme interactions and receptor modulation.
- Thiazolidinone Moiety : Capable of forming covalent bonds with nucleophilic sites on proteins.
- Pyrido[1,2-a]pyrimidinone Core : Contributes to the compound's stability and reactivity.
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activities, which may include:
- Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation in various cancer cell lines.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Antimicrobial Properties : Its structure suggests potential activity against various microbial strains.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : The imidazole ring facilitates binding to enzyme active sites, potentially modulating their activity and influencing metabolic pathways.
- Covalent Bond Formation : The thiazolidinone moiety can form covalent bonds with proteins, altering their function and signaling pathways.
These interactions may lead to downstream effects such as apoptosis in cancer cells or inhibition of bacterial growth.
Potential Applications
Given its unique structure and demonstrated biological activities, potential applications of this compound include:
- Cancer Therapy : As a lead compound in the development of novel antitumor agents.
- Antimicrobial Treatments : Targeting resistant strains through enzyme inhibition.
Properties
IUPAC Name |
(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O2S2/c1-18-8-6-14-32-24(18)30-23(29-11-7-13-31-15-12-28-17-31)21(25(32)34)16-22-26(35)33(27(36)37-22)19(2)20-9-4-3-5-10-20/h3-6,8-10,12,14-17,19,29H,7,11,13H2,1-2H3/b22-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSAWYHDVXZACC-JWGURIENSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCCCN5C=CN=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCCCN5C=CN=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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